3-Cyanopyridin-2-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

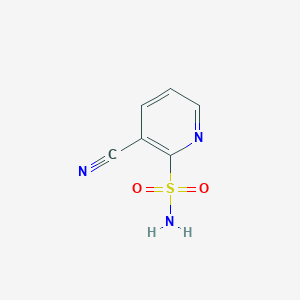

3-Cyanopyridine-2-sulfonamide is a chemical compound with the molecular formula C6H5N3O2S. It is a derivative of pyridine, characterized by the presence of a cyano group at the third position and a sulfonamide group at the second position of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

3-Cyanopyridine-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes and induce apoptosis in cancer cells.

Materials Science:

Wirkmechanismus

Target of Action

Cyanopyridine derivatives have been reported to possess various pharmacological activities .

Biochemical Pathways

It’s worth noting that cyanopyridine derivatives have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Some cyanopyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (hepg2) .

Biochemische Analyse

Biochemical Properties

It is known that cyanopyridines, a group to which 3-Cyanopyridine-2-sulfonamide belongs, have been found to have various pharmacological activities .

Cellular Effects

3-Cyanopyridine-2-sulfonamide has been found to have cytotoxic activity against certain human cancer cell lines . For example, it has been observed to have promising cytotoxicity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines .

Molecular Mechanism

It has been suggested that cyanopyridines may act as survivin modulators and apoptosis inducers . Survivin is a protein that inhibits apoptosis and promotes cell proliferation, and its overexpression is often associated with cancer .

Temporal Effects in Laboratory Settings

It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers . This suggests that the effects of 3-Cyanopyridine-2-sulfonamide could potentially change over time due to its interactions with other molecules.

Dosage Effects in Animal Models

The effects of 3-Cyanopyridine-2-sulfonamide at different dosages in animal models have not been extensively studied. It is known that sulfonamides, a class of compounds to which 3-Cyanopyridine-2-sulfonamide belongs, are widely used antibacterial agents in veterinary medicine .

Metabolic Pathways

It is known that drug metabolic reactions are divided into two classes, phase I and phase II metabolic reactions .

Transport and Distribution

It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers , suggesting that they may interact with various transporters or binding proteins.

Subcellular Localization

It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers , suggesting that they may be localized to specific compartments or organelles within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopyridine-2-sulfonamide typically involves the reaction of 3-cyanopyridine with sulfonamide reagents under specific conditions. One common method includes the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate as precursors . These compounds react with cyanoacetic acid hydrazones in the presence of piperidine acetate and acetic acid to yield the desired product .

Industrial Production Methods: Industrial production of 3-Cyanopyridine-2-sulfonamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyanopyridine-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

3-Cyanopyridine: Lacks the sulfonamide group but shares the cyano group at the third position.

2-Sulfonamidopyridine: Contains the sulfonamide group at the second position but lacks the cyano group.

3-Cyanopyridine-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group.

Uniqueness: 3-Cyanopyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

3-Cyanopyridine-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials, supported by relevant research findings and case studies.

Chemical Structure and Properties

3-Cyanopyridine-2-sulfonamide belongs to the class of pyridine derivatives, known for their ability to interact with various biological targets. The presence of the sulfonamide group enhances its pharmacological properties, making it a candidate for drug development.

Biological Activities

1. Antimicrobial Activity

Sulfonamides, including 3-cyanopyridine-2-sulfonamide, are well-documented for their antimicrobial properties. Research shows that these compounds can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.

- Case Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. While some derivatives showed limited activity, others demonstrated significant inhibition with minimum inhibitory concentration (MIC) values below 100 μM .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| 3-Cyanopyridine-2-sulfonamide | <100 | Staphylococcus aureus |

| Compound A | 50 | Escherichia coli |

| Compound B | 75 | Pseudomonas aeruginosa |

2. Anticancer Activity

The anticancer potential of 3-cyanopyridine-2-sulfonamide has been explored through various studies. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been highlighted.

- Research Findings : A recent study reported that derivatives of 3-cyanopyridine exhibited cytotoxic effects against breast cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 3-Cyanopyridine-2-sulfonamide | 20 | MCF-7 (Breast Cancer) |

| Compound C | 15 | HeLa (Cervical Cancer) |

| Compound D | 30 | A549 (Lung Cancer) |

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 3-cyanopyridine-2-sulfonamide has shown potential as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Case Study : In vitro studies demonstrated that this compound could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases .

The biological activity of 3-cyanopyridine-2-sulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors:

- Carbonic Anhydrase Inhibition : Recent studies have shown that sulfonamides can inhibit carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in organisms. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 3-cyanopyridine-2-sulfonamide derivatives. Modifications at specific positions on the pyridine ring or sulfonamide group can enhance biological activity.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substitution at Position 4 | Increased anticancer activity |

| Presence of Electron-Withdrawing Groups | Enhanced antimicrobial potency |

Eigenschaften

IUPAC Name |

3-cyanopyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-9-6(5)12(8,10)11/h1-3H,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZCSINMDPLNLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.